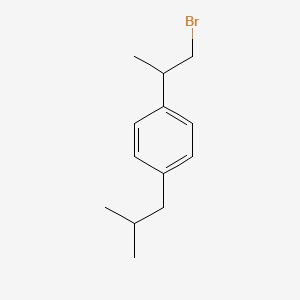
1-(1-Bromopropan-2-yl)-4-isobutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropan-2-yl)-4-isobutylbenzene is an organic compound with the molecular formula C13H19Br. It is a brominated derivative of isobutylbenzene, featuring a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with an isobutyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-4-isobutylbenzene can be synthesized through a multi-step reaction process. One common method involves the bromination of isobutylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The bromination reaction is followed by purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropan-2-yl)-4-isobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes by losing a molecule of hydrogen bromide (HBr).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides in polar solvents like ethanol or methanol.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile used.
Elimination: Formation of alkenes with a double bond between the carbons that originally held the bromine and hydrogen atoms.
Oxidation: Formation of alcohols or ketones depending on the specific oxidizing agent and reaction conditions.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-4-isobutylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-isobutylbenzene involves its reactivity as a brominated compound. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Similar structure but lacks the isobutyl group, leading to different reactivity and applications.
1-Bromo-2-propylbenzene: Another brominated benzene derivative with a different substitution pattern.
4-Isobutylbenzene: The parent compound without the bromine atom, used as a starting material for various derivatives.
Uniqueness
1-(1-Bromopropan-2-yl)-4-isobutylbenzene is unique due to the presence of both the bromine atom and the isobutyl group, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and industrial processes.
Properties
Molecular Formula |
C13H19Br |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H19Br/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
YIIXPKUNSPSECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


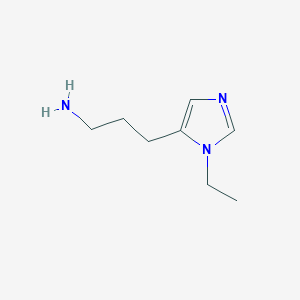
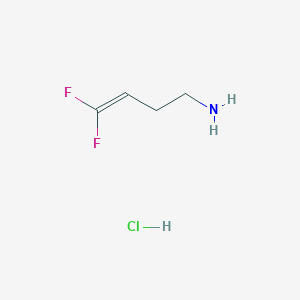
![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
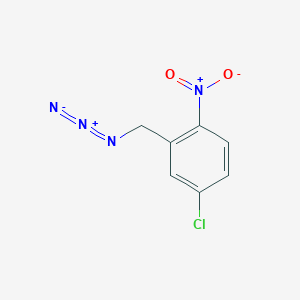
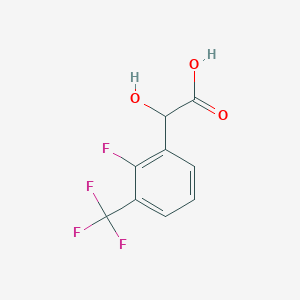
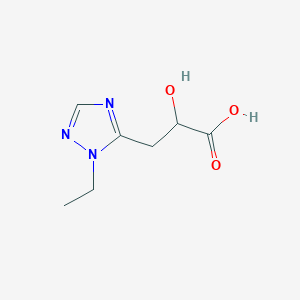
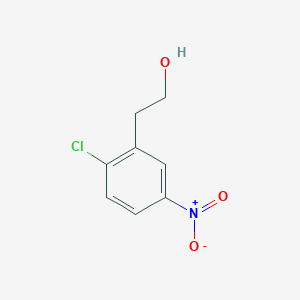
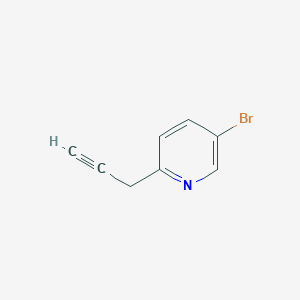
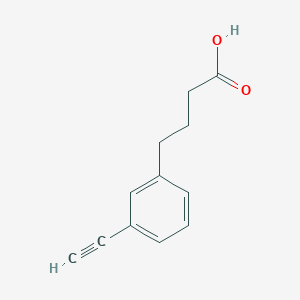
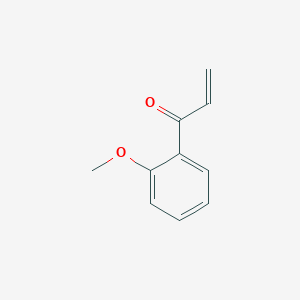
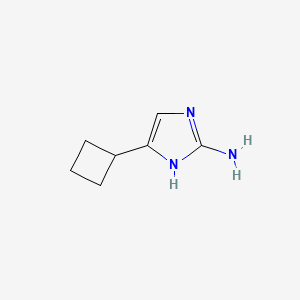
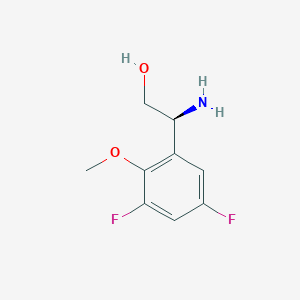
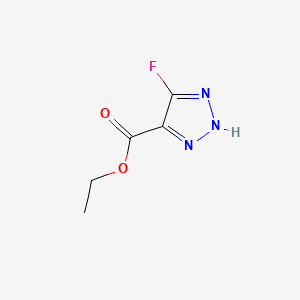
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)
